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Compound of Interest

Compound Name: p-Butylhydratropic Acid

Cat. No.: B121086 Get Quote

Executive Summary
This technical guide provides a comprehensive examination of the molecular structure of p-
Butylhydratropic Acid, known systematically as 2-(4-butylphenyl)propanoic acid. As a

member of the 2-arylpropionic acid class, its architecture is of significant interest to researchers

in medicinal chemistry and drug development, sharing a core scaffold with widely used non-

steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] This document moves beyond

a simple description of its chemical formula to detail the integrated analytical workflow required

for its definitive structural elucidation. We will explore the molecule's fundamental connectivity,

its critical stereochemical nature, and the advanced spectroscopic and crystallographic

techniques that validate its three-dimensional form. The causality behind each experimental

choice is explained, presenting a self-validating system of protocols and data interpretation

essential for modern chemical research.

Foundational Chemical Identity
A precise understanding of a molecule begins with its unambiguous identification. p-
Butylhydratropic Acid is an aromatic carboxylic acid characterized by a propionic acid group

attached to a phenyl ring, which is itself substituted with a butyl group at the para (4) position.

[1]

Table 1: Chemical Identity of p-Butylhydratropic Acid
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Identifier Value

IUPAC Name 2-(4-butylphenyl)propanoic acid[1]

Common Synonyms
p-Butylhydratropic Acid, 4-Butyl-α-

methylbenzeneacetic acid[1][3]

CAS Number 3585-49-7[1]

Molecular Formula C₁₃H₁₈O₂[1][4]

Molecular Weight 206.28 g/mol [4]

Canonical SMILES CCCCC1=CC=C(C=C1)C(C)C(=O)O[1]

InChI Key FEFPDZIYEWFQFK-UHFFFAOYSA-N[1][4]

Core Molecular Architecture and Stereochemistry
The biological activity and physicochemical properties of a molecule are dictated by its three-

dimensional structure. For p-Butylhydratropic Acid, two features are paramount: its atomic

connectivity and its chirality.

Connectivity and Functional Groups
The molecule's backbone consists of a benzene ring substituted at opposing ends. The C1

position is attached to the propanoic acid moiety, while the C4 position bears a linear butyl

group. This arrangement is foundational to its classification as a para-substituted arylpropionic

acid.

The Significance of Chirality
The alpha-carbon (Cα) of the propanoic acid group—the carbon atom adjacent to the carboxyl

group—is a stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl

group, the carboxyl group, and the 4-butylphenyl ring. Consequently, p-Butylhydratropic Acid
exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(4-

butylphenyl)propanoic acid and (S)-2-(4-butylphenyl)propanoic acid.

In most laboratory syntheses, the compound is produced as a 1:1 mixture of these

enantiomers, known as a racemic mixture.[4] This is a critical consideration in drug
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development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Diagram 1: 2D structure of p-Butylhydratropic Acid with the chiral center (C*) highlighted.

Spectroscopic Elucidation: A Multi-faceted
Approach
No single technique provides a complete structural picture. Instead, a consensus structure is

built by integrating data from multiple spectroscopic methods. This approach ensures that the

proposed structure is consistent with all empirical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of molecular structure determination in solution. It provides

detailed information about the chemical environment and connectivity of magnetically active

nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal integrations, and coupling

patterns, one can piece together the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for p-Butylhydratropic Acid (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR
Predicted δ

(ppm)
Multiplicity Integration Assignment

~10-12 Broad Singlet 1H
Carboxyl (-

COOH)

~7.1-7.3 Multiplet (AA'BB') 4H Aromatic protons

~3.7 Quartet 1H
Alpha-proton (-

CH(CH₃)COOH)

~2.6 Triplet 2H

Benzylic

methylene (-

CH₂-

CH₂CH₂CH₃)

~1.5 Multiplet 2H

Methylene (-

CH₂-CH₂-

CH₂CH₃)

~1.5 Doublet 3H
Alpha-methyl (-

CH(CH₃)COOH)

~1.3 Multiplet 2H

Methylene (-

CH₂CH₂-CH₂-

CH₃)

~0.9 Triplet 3H

Terminal methyl

(-CH₂CH₂CH₂-

CH₃)

¹³C NMR
Predicted δ

(ppm)
Assignment

~180 Carboxyl (C=O)

~142

Aromatic C

(quaternary, C-

butyl)

~138

Aromatic C

(quaternary, C-

propionic)
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~129 Aromatic C-H

~128 Aromatic C-H

~45
Alpha-carbon (-

CH(CH₃)COOH)

~35

Benzylic

methylene (-

CH₂-)

~33
Methylene (-

CH₂-CH₂-)

~22
Methylene (-

CH₂CH₂-CH₂-)

~18
Alpha-methyl (-

CH(CH₃)COOH)

~14

Terminal methyl

(-CH₂CH₂CH₂-

CH₃)

Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency, causing its bonds to vibrate. The presence of specific absorption bands in the IR

spectrum serves as a molecular fingerprint.

Table 3: Characteristic IR Absorption Bands for p-Butylhydratropic Acid
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Frequency Range (cm⁻¹) Vibration Type Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~2960-2850 C-H stretch Alkyl (Butyl, Methyl)

~1700 C=O stretch Carboxylic Acid

~1610, ~1500 C=C stretch Aromatic Ring

~1250 C-O stretch Carboxylic Acid

Mass Spectrometry (MS)
Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular

weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak

(M⁺) confirms the elemental formula, while the fragments provide clues about the molecule's

substructures, corroborating the connectivity determined by NMR. For p-Butylhydratropic
Acid (MW=206.28), the molecular ion peak would be observed at m/z ≈ 206.

Definitive 3D Structure: X-ray Crystallography
Trustworthiness: While spectroscopic methods define connectivity, X-ray crystallography

provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[5][6] It is

the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Packing: The Carboxylic Acid Dimer
A common and highly stable structural motif for carboxylic acids in the crystalline state is the

formation of a centrosymmetric dimer.[7] Two molecules align such that their carboxyl groups

form a pair of strong hydrogen bonds, creating a characteristic eight-membered ring, denoted

as an R²₂(8) graph set motif. This dimerization is a key feature we would expect to observe in

the crystal structure of p-Butylhydratropic Acid.

Diagram 2: Hydrogen-bonded dimer motif typical for carboxylic acids (R = 4-

butylphenylmethyl).

Protocol: Single Crystal X-ray Diffraction Workflow
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This protocol outlines the self-validating steps from sample preparation to final structure

refinement. Each step contains internal checks to ensure data quality.

Crystal Growth (The Critical First Step):

Objective: To obtain a single, defect-free crystal suitable for diffraction.

Method: Slowly evaporate a solution of p-Butylhydratropic Acid in a suitable solvent

system (e.g., ethanol/water, hexane/ethyl acetate). Screen multiple conditions to find the

optimal one.

QC: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of

twinning or satellite growth.

Crystal Mounting and Data Collection:

Objective: To mount the crystal and collect diffraction data.

Method: Select a suitable crystal (~0.1-0.3 mm) and mount it on a goniometer head. Place

the goniometer in a diffractometer. A stream of cold nitrogen (~100 K) is often used to

minimize thermal motion and radiation damage.

Procedure: An X-ray beam is directed at the crystal, which diffracts the beam into a

specific pattern of reflections. A detector records the position and intensity of thousands of

these reflections as the crystal is rotated.[6]

Data Processing and Structure Solution:

Objective: To determine the unit cell dimensions, space group, and initial atomic positions.

Method: Integrate the raw diffraction images to get a list of reflection intensities. Analyze

the symmetry of the diffraction pattern to determine the space group.[5] Use direct

methods or Patterson methods to solve the "phase problem" and generate an initial

electron density map.

Structure Refinement:

Objective: To optimize the atomic positions to best fit the experimental data.
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Method: Build an atomic model into the electron density map. Iteratively refine the atomic

coordinates, thermal parameters, and occupancies using a least-squares algorithm. The

quality of the fit is monitored using R-factors (e.g., R1, wR2), which should converge to

low values (typically <5% for R1). Difference Fourier maps should show no significant

residual electron density.

1. Sample Purification & Crystallization

2. Crystal Selection & Mounting

QC: Optical Microscopy

3. X-ray Diffraction Experiment
(Data Collection)

4. Data Processing
(Integration & Scaling)

Output: Raw Diffraction Images

5. Structure Solution
(Determine Phase & Initial Model)

Output: Reflection File (hkl)

6. Structure Refinement
(Least-Squares Fitting)

QC: Chemical Sense Iterative Process

7. Validation & Final Model
(CIF File)

QC: R-factors, Difference Maps

Click to download full resolution via product page
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Diagram 3: Standard workflow for single-crystal X-ray crystallography.

Computational and Analytical Corroboration
Final validation of the molecular structure involves computational modeling and analytical purity

assessment.

Computational Modeling
Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can

calculate the lowest-energy (most stable) conformation of a molecule.[7] The resulting

optimized geometry, including bond lengths and angles, can be directly compared to the

experimental results from X-ray crystallography. A strong correlation between the calculated

and experimental structures provides a powerful cross-validation of the model.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
Causality: HPLC is the workhorse technique for assessing the purity of a compound and, with a

chiral stationary phase, for separating and quantifying its enantiomers.[8] For structural

analysis, confirming the sample is a single, pure compound is a prerequisite for all other

techniques.

Protocol: General RP-HPLC Purity Analysis

System Preparation: Use a standard C18 column. The mobile phase is typically a gradient of

an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1%

acetic acid) to ensure the carboxyl group is protonated.[9][10]

Sample Preparation: Prepare a stock solution of p-Butylhydratropic Acid in the mobile

phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

[11]

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Monitor the elution profile

using a UV detector, typically at a wavelength around 230-250 nm where the phenyl ring

absorbs.[11]
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Data Interpretation: A pure sample should yield a single, sharp peak. The area under the

peak is proportional to the concentration. Purity is often expressed as the area percentage of

the main peak relative to the total area of all peaks.

Conclusion
The molecular structure of p-Butylhydratropic Acid is not merely a static diagram but a

comprehensive model validated by a suite of orthogonal analytical techniques. NMR, IR, and

MS spectroscopy work in concert to define the molecule's connectivity and functional groups.

X-ray crystallography provides the ultimate confirmation of its three-dimensional atomic

arrangement and intermolecular interactions in the solid state. Finally, computational modeling

and chromatographic analysis corroborate these findings and confirm sample purity. This

integrated, multi-technique approach represents a robust and trustworthy methodology for the

complete structural characterization required in modern chemical and pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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